molecular formula C20H24ClNO4S B12209489 N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methylbutanamide

N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methylbutanamide

Cat. No.: B12209489
M. Wt: 409.9 g/mol
InChI Key: PJNYAXXJMJYDTR-UHFFFAOYSA-N
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Description

N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methylbutanamide is a synthetic organic compound characterized by three key structural features:

Furan ring: Substituted at the 5-position with a 4-chlorophenyl group and at the 2-position with a methyl group bearing the sulfolane-amide moiety.

Branched aliphatic amide: The 3-methylbutanamide group provides a hydrophobic, flexible chain.

Properties

Molecular Formula

C20H24ClNO4S

Molecular Weight

409.9 g/mol

IUPAC Name

N-[[5-(4-chlorophenyl)furan-2-yl]methyl]-N-(1,1-dioxothiolan-3-yl)-3-methylbutanamide

InChI

InChI=1S/C20H24ClNO4S/c1-14(2)11-20(23)22(17-9-10-27(24,25)13-17)12-18-7-8-19(26-18)15-3-5-16(21)6-4-15/h3-8,14,17H,9-13H2,1-2H3

InChI Key

PJNYAXXJMJYDTR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)N(CC1=CC=C(O1)C2=CC=C(C=C2)Cl)C3CCS(=O)(=O)C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methylbutanamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via electrophilic aromatic substitution reactions, often using chlorobenzene derivatives.

    Attachment of the Dioxidotetrahydrothiophenyl Moiety: This step involves the reaction of a thiophene derivative with an oxidizing agent to form the dioxidotetrahydrothiophenyl group.

    Coupling Reactions: The final step involves coupling the synthesized intermediates to form the target compound. This can be achieved using coupling reagents such as EDCI or DCC under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methylbutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, appropriate solvents.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted compounds with varying functional groups.

Scientific Research Applications

N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methylbutanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development and pharmacological studies.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound shares structural motifs with several analogs, differing primarily in halogen substitution , amide type , and aromatic systems . Below is a detailed comparison:

Table 1: Structural and Molecular Comparison

Compound Name Phenyl Substituent Amide Group Molecular Formula Molecular Weight (g/mol) Reference
Target compound 4-Cl 3-methylbutanamide C₂₁H₂₃ClN₂O₄S 434.93 (calc.)
N-{[5-(3,4-dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-carboxamide 3,4-diCl Thiophene-2-carboxamide C₂₀H₁₇Cl₂NO₄S₂ 470.4
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-3-methoxybenzamide 4-F 3-methoxybenzamide C₂₄H₂₃FN₂O₅S 470.51 (calc.)
N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-phenylacetamide 4-Cl Phenylacetamide C₂₄H₂₃ClN₂O₄S 474.96 (calc.)

Key Observations:

Halogen Substitution: The 4-chlorophenyl group in the target compound balances lipophilicity and electronic effects. In contrast, the 3,4-dichlorophenyl analog () increases molecular weight and lipophilicity, which may enhance membrane permeability but reduce solubility .

Amide Group Variations :

  • 3-Methylbutanamide (target): Aliphatic and flexible, favoring hydrophobic interactions.
  • Thiophene-2-carboxamide (): Aromatic and planar, enabling π-π stacking with biological targets .
  • 3-Methoxybenzamide (): Polar methoxy group may enhance hydrogen bonding or solubility .
  • Phenylacetamide (): Combines aromaticity with a methylene spacer, altering steric and electronic profiles .

Sulfolane Ring :

  • Present in all analogs, the sulfone group likely contributes to dipole interactions and aqueous solubility, a feature critical for drug-like properties.

Hypothesized Structure-Activity Relationships (SAR):

  • Chlorine vs. Fluorine : Chlorine’s higher lipophilicity may improve target binding in hydrophobic pockets, while fluorine’s electronegativity could optimize electronic interactions.
  • Amide Flexibility : Branched aliphatic amides (e.g., 3-methylbutanamide) may confer conformational flexibility, whereas rigid aromatic amides (e.g., thiophene-2-carboxamide) could restrict motion for selective binding.

Research Implications and Gaps

Synthetic Routes : The evidence lacks synthesis details for the target compound, but methods in (e.g., HBTU-mediated coupling) could be applicable .

Computational Modeling: Tools like Multiwfn () could analyze electrostatic potentials or bond orders to predict reactivity or binding modes .

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